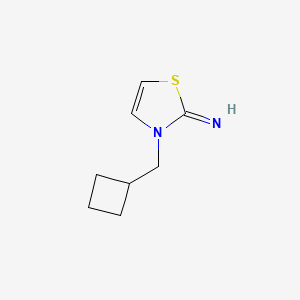

3-(cyclobutylmethyl)thiazol-2(3H)-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3-(cyclobutylmethyl)-1,3-thiazol-2-imine |

InChI |

InChI=1S/C8H12N2S/c9-8-10(4-5-11-8)6-7-2-1-3-7/h4-5,7,9H,1-3,6H2 |

InChI Key |

WMXVWLDJRSHYJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN2C=CSC2=N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclobutylmethyl Thiazol 2 3h Imine and Its Analogues

Classical and Expedited Synthesis of 3-(cyclobutylmethyl)thiazol-2(3H)-imine

A common and direct method for the synthesis of N-substituted 2-aminothiazole (B372263) derivatives involves the N-alkylation of the parent 2-aminothiazole heterocycle. This approach is foundational in medicinal chemistry for the generation of diverse compound libraries.

The direct N-alkylation of 2-aminothiazole with a suitable cyclobutylmethyl halide, such as cyclobutylmethyl bromide or iodide, represents a straightforward approach to introducing the cyclobutylmethyl group onto the thiazole (B1198619) ring nitrogen. This reaction is a type of nucleophilic substitution where the nitrogen atom of the 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbon of the cyclobutylmethyl halide.

The regioselectivity of this alkylation can be a critical aspect, as 2-aminothiazole possesses two potential nitrogen nucleophiles: the endocyclic ring nitrogen and the exocyclic amino group. mdpi.com Studies on the alkylation of 2-aminobenzothiazoles have shown that the reaction can proceed at the endocyclic nitrogen atom. mdpi.com The specific outcome is often influenced by the reaction conditions and the nature of the substrates. mdpi.comrsc.org Microwave-assisted domino alkylation-cyclization reactions of thioureas with propargyl bromides have also been employed for the synthesis of 2-aminothiazoles, offering a rapid and efficient alternative to traditional methods. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Aminothiazole | Cyclobutylmethyl halide | 3-(cyclobutylmethyl)thiazol-2(3H)-iminium halide | N-alkylation |

To maximize the yield and selectivity of the desired N-alkylated product, optimization of various reaction parameters is crucial. Key factors that can be adjusted include the choice of solvent, the base used to neutralize the hydrogen halide byproduct, the reaction temperature, and the nature of the leaving group on the alkylating agent. researchgate.net For instance, the use of a non-polar solvent may favor alkylation on a specific nitrogen atom. The choice of base is also critical; a mild, non-nucleophilic base is often preferred to prevent side reactions. Temperature control is essential to manage the reaction rate and prevent decomposition of reactants or products.

Recent advancements in catalysis have introduced novel systems to improve the efficiency of such reactions. For example, iridium complexes have been used to catalyze the direct N-alkylation of amino-azoles with alcohols, providing a greener alternative to the use of alkyl halides. rsc.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane | Acetonitrile | Dimethylformamide |

| Base | Potassium carbonate | Triethylamine (B128534) | Sodium hydride |

| Temperature | Room Temperature | 50 °C | Reflux |

One-Pot Synthetic Approaches to Thiazol-2(3H)-imine Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and time savings by combining multiple reaction steps into a single procedure without the isolation of intermediates. ekb.egresearchgate.net

A facile and efficient one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives involves the use of α-active methylene (B1212753) ketones as starting materials. ekb.egresearchgate.net This multi-component approach brings together several reactants to construct the final heterocyclic product in a sequential manner. ekb.egresearchgate.net

The initial step in this one-pot synthesis is the bromination of an α-active methylene ketone. ekb.egresearchgate.net This is typically achieved using a brominating agent like N-bromosuccinimide (NBS). The resulting α-bromo ketone is a key intermediate that is highly reactive towards nucleophilic attack.

Following the bromination, a source of thiocyanate (B1210189), such as potassium thiocyanate, is introduced. The thiocyanate ion acts as a nucleophile, displacing the bromide to form an α-thiocyanato ketone intermediate. ekb.egresearchgate.net This intermediate is generally not isolated and is carried forward to the next step in the one-pot sequence. ekb.egresearchgate.net

The final step of this one-pot synthesis is the condensation of the in situ-generated α-thiocyanato ketone with a primary amine. ekb.egresearchgate.net To synthesize this compound, cyclobutylmethylamine would be the primary amine of choice. The amine attacks the carbonyl carbon of the ketone, leading to the formation of an imine intermediate. Subsequent intramolecular cyclization, driven by the attack of the nitrogen from the thiocyanate group onto the imine carbon, results in the formation of the thiazol-2(3H)-imine ring system. ekb.egresearchgate.net This method avoids the need for extraction and chromatography of intermediates, making it an efficient route to a variety of thiazol-2(3H)-imine derivatives. ekb.egresearchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Bromination | α-Active methylene ketone, N-Bromosuccinimide | α-Bromo ketone |

| 2. Thiocyanation | α-Bromo ketone, Potassium thiocyanate | α-Thiocyanato ketone |

| 3. Condensation and Cyclization | α-Thiocyanato ketone, Cyclobutylmethylamine | This compound |

Catalyst-Free Synthesis Protocols

The synthesis of thiazol-2(3H)-imine derivatives has been successfully achieved through catalyst-free, one-pot, three-component reactions. nih.gov This approach offers a streamlined and efficient alternative to traditional methods. In one such protocol, the reaction of an equimolar mixture of an aniline (B41778) (like 4-methoxyaniline), phenyl isothiocyanate, and an α-halo ketone (such as 2-bromoacetylbenzofuran) in absolute ethanol (B145695) yields the desired thiazol-2(3H)-imine. mdpi.com For example, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine was synthesized with an 83% yield using this method. mdpi.com

The proposed mechanism involves the initial addition of the aniline to the phenyl isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then reacts with the α-halo ketone, leading to cyclization and subsequent dehydration to form the final thiazol-2(3H)-imine product. mdpi.com

Another innovative catalyst-free approach involves a one-pot telescopic method using mortar-and-pestle grinding under solvent-free conditions. researchgate.net This mechanochemical approach allows for the synthesis of various thiazol-2(3H)-imine derivatives from isothiocyanates, primary amines, and α-bromoketones in good to excellent yields (up to 98%) within a short reaction time of 10 to 20 minutes. researchgate.net These methods highlight a move towards simpler, more efficient, and environmentally benign synthetic processes by eliminating the need for a catalyst and, in some cases, a solvent. mdpi.comresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Absolute ethanol, Reflux | 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 83% | mdpi.com |

| Isothiocyanates, Primary amines, α-Bromoketones | Mortar-pestle grinding, Solvent-free | Substituted Thiazol-2(3H)-imines | Up to 98% | researchgate.net |

| Amines, Isothiocyanates, Nitroepoxides | THF, 10–15 °C | 2-Imino-1,3-thiazoles | High to excellent | nih.gov |

Green Chemistry Methodologies via Heterogeneous Catalysis (e.g., Poly(4-vinylpyridine))

In alignment with the principles of green chemistry, heterogeneous catalysts have been employed to develop environmentally friendly synthetic routes to thiazol-2(3H)-imines. Poly(4-vinylpyridine) (PVP) has emerged as an efficient, green, and reusable basic catalyst for the one-pot, three-component synthesis of these compounds. researchgate.net This method allows for the reaction to proceed at room temperature, producing excellent yields ranging from 83% to 97%. researchgate.net A key advantage of using PVP is its ease of recovery through simple filtration, and it can be recycled for up to four consecutive runs without a significant loss of catalytic efficiency. researchgate.net

Other green approaches include the use of ionic liquids as recyclable solvents. pnu.ac.irpnu.ac.ir For instance, 1-methyl-3-pentylimidazolium bromide has been used as a green solvent for a three-component tandem reaction to produce functionalized thiazol-2(3H)-imines in good yields. pnu.ac.ir Microwave-assisted synthesis under catalyst-free conditions also represents a green and efficient method, significantly reducing reaction times to 10–15 minutes while providing excellent yields and high purity. bepls.com These methodologies demonstrate a commitment to reducing the environmental impact of chemical synthesis through catalyst recyclability, use of green solvents, and energy-efficient reaction conditions. researchgate.netpnu.ac.irbepls.com

| Catalyst/Medium | Reactants | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Poly(4-vinylpyridine) | Not specified | Room temperature | 83-97% | Reusable catalyst, mild conditions | researchgate.net |

| Ionic Liquid ([mpim]Br) | Aroylisothiocyanate, Phenyl glycine, 4-Methoxyphenacyl bromide | 50 °C, 1 hour | Good | Recyclable green solvent | pnu.ac.ir |

| None (Microwave) | Aromatic α-bromoketones, Primary amines, Phenyl isothiocyanate | Ethanol, Microwave, 120 °C, 10-15 min | Excellent | Rapid, catalyst-free, high purity | bepls.com |

Synthesis of Advanced Thiazol-2(3H)-imine Architectures

Construction of Bis(thiazole-2(3H)-imine) Scaffolds

The synthesis of more complex molecular structures, such as bis-thiazoles, has been explored to develop novel hybrid molecules with potential biological activities. nih.gov These scaffolds can be constructed by linking two thiazole rings to a central core, such as quinoxaline (B1680401) or thienothiophene, via linker groups like 2-phenoxy-N-arylacetamide. nih.gov

The general synthetic strategy involves reacting a bis(thiosemicarbazone) derivative with an appropriate bis(α-haloketone) in refluxing ethanol, often with a few drops of a base like triethylamine (TEA) to facilitate the reaction. nih.gov This approach allows for the creation of symmetrical bis(thiazole) structures. The structures of these novel, complex compounds are typically confirmed through elemental and spectral analysis. nih.gov

| Core Structure | Key Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinoxaline or Thienothiophene | Bis(α-haloketones), Bis(thiosemicarbazones) | Ethanol, Reflux, TEA (catalyst) | Bis-thiazoles linked via 2-phenoxy-N-arylacetamide | nih.gov |

Derivatization from Substituted Thioureas and α-Halo Carbonyl Compounds

The reaction between substituted thioureas and α-halo carbonyl compounds, a classic approach known as the Hantzsch thiazole synthesis, remains one of the most fundamental and widely used methods for preparing thiazol-2(3H)-imine derivatives. researchgate.net This reaction is versatile and can be adapted to produce a wide array of substituted thiazoles.

A facile and efficient one-pot, four-step procedure starts with the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate, and finally condensation with various primary amines. researchgate.netekb.egbohrium.com This method avoids the need for complex extraction and chromatography techniques. researchgate.netbohrium.com For example, a variety of thiazol-2(3H)-imine derivatives were synthesized from symmetrical and asymmetrical α-active methylene ketones and primary aromatic amines or benzylamine (B48309) in ethanol. researchgate.net The structures of the resulting molecules are routinely confirmed using spectroscopic data and elemental analysis. researchgate.netekb.eg

| Starting Materials | Key Intermediate | Conditions | Product Class | Reference |

|---|---|---|---|---|

| α-Active methylene ketones, N-Bromosuccinimide, Potassium thiocyanate, Primary amines | α-Bromoketone and Thiourea derivative | One-pot, Ethanol | Substituted thiazol-2(3H)-imines | researchgate.netekb.egbohrium.com |

| Substituted thioureas, α-Halo carbonyl compounds | Not applicable (direct condensation) | Various (e.g., boiling ethanol) | Thiazol-2(3H)-imines | researchgate.net |

Spectroscopic and Structural Elucidation Techniques Applied to 3 Cyclobutylmethyl Thiazol 2 3h Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework and establish through-bond and through-space atomic correlations.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 3-(cyclobutylmethyl)thiazol-2(3H)-imine is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the thiazole (B1198619) ring would appear in the aromatic region, while those on the cyclobutane (B1203170) and the linking methylene (B1212753) group would be found in the aliphatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It typically shows a signal for each unique carbon atom. The imine carbon (C2) and the olefinic carbons of the thiazole ring (C4 and C5) are expected to resonate at lower fields (higher ppm values) compared to the aliphatic carbons of the cyclobutylmethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Thiazole Ring | ||

| H4 | δ ~7.0-7.5 ppm (d) | |

| H5 | δ ~6.5-7.0 ppm (d) | |

| C2 | δ ~160-165 ppm | |

| C4 | δ ~120-125 ppm | |

| C5 | δ ~110-115 ppm | |

| Cyclobutylmethyl Group | ||

| N-CH₂ | δ ~3.8-4.2 ppm (d) | δ ~50-55 ppm |

| CH (cyclobutane) | δ ~2.5-2.9 ppm (m) | δ ~35-40 ppm |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals for each CHₓ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is vital for establishing the connectivity between different parts of the molecule. Key correlations would include those from the N-CH₂ protons to the C2 and C4 carbons of the thiazole ring and to the carbons of the cyclobutyl ring, confirming the attachment of the substituent to the N3 position. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can help determine the preferred conformation and stereochemistry of the molecule by showing spatial proximities, for example, between the N-CH₂ protons and the adjacent protons on the cyclobutane ring. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Desorption Chemical Ionization (DCI) with ammonia (B1221849) (NH₃), are used to ionize molecules without causing significant fragmentation. srce.hr This allows for the clear determination of the molecular weight. For this compound (C₈H₁₂N₂S, Molecular Weight: 168.26 g/mol ), these techniques would be expected to produce a prominent signal for the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Technique |

|---|

Analysis of the fragmentation patterns, which can be induced within the mass spectrometer, could reveal characteristic losses, such as the loss of the cyclobutylmethyl group, further corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision.

A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure. ekb.eg It would confirm the regioselectivity of the synthesis by showing that the cyclobutylmethyl group is bonded to the N3 atom of the thiazole ring, rather than the exocyclic imine nitrogen or a carbon atom. researchgate.net

The analysis would also reveal key structural parameters, such as the puckered conformation of the cyclobutane ring and the relative orientation of the substituent with respect to the thiazole plane. nih.govresearchgate.net Furthermore, it would provide precise measurements of the double bond character of the exocyclic C=N bond versus the single bond character of the endocyclic N-C bonds within the thiazole ring. researchgate.net

Table 3: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.1027 |

| b (Å) | 17.3913 |

| c (Å) | 10.8832 |

| Bond Length (C=N imine) | ~1.30 Å |

Note: Data presented are representative values from a related crystal structure nih.govresearchgate.net and serve to illustrate the type of information obtained.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions and crystal packing provides deep insights into the solid-state architecture of a molecule, influencing its physical properties. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, offers valuable information on the potential interactions and packing motifs. nih.gov

In the crystal lattice of analogous thiazole derivatives, molecules are often linked through a network of hydrogen bonds, forming supramolecular assemblies. For instance, O—H⋯N hydrogen bonds can lead to the formation of supramolecular ribbons. nih.gov These ribbons can be further interconnected by other weak interactions, such as C—H⋯O hydrogen bonds, resulting in the formation of layers. nih.gov

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions. In a related cyclobutyl-thiazole derivative, the molecular packing was found to be predominantly controlled by a combination of strong O⋯H (17%) and N⋯H (6%) interactions, as well as weaker but abundant H⋯H (43%) and C⋯H (18%) van der Waals forces. nih.gov Other significant contacts include S⋯H (6.8%), S⋯C (1.8%), C⋯O (1.7%), C⋯C (1.7%), and C⋯N (1.5%) interactions. nih.gov It is plausible that this compound would exhibit a similar profile of intermolecular contacts, with hydrogen bonds involving the imine nitrogen and various van der Waals interactions playing a key role in the crystal packing.

Table 1: Predicted Intermolecular Interactions and Their Percentage Contributions for this compound based on Analogous Structures

| Interaction Type | Predicted Percentage Contribution |

| H···H | ~40-45% |

| C···H/H···C | ~15-20% |

| N···H/H···N | ~5-10% |

| S···H/H···S | ~5-10% |

| S···C/C···S | ~1-2% |

| C···N/N···C | ~1-2% |

Note: This data is predictive and based on the analysis of structurally similar compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

The presence of the imine group is typically confirmed by a strong absorption band for the C=N stretching vibration. For similar imine compounds, this band is observed in the region of 1600-1626 cm⁻¹. nih.gov The aliphatic C-H bonds of the cyclobutylmethyl group would give rise to stretching vibrations in the range of 2855-2975 cm⁻¹. nih.gov The thiazole ring itself will have characteristic vibrations, including the C-S-C stretching, which is often observed around 699 cm⁻¹. nih.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aliphatic) | Stretching | 2855 - 2975 |

| C=N (imine) | Stretching | 1600 - 1626 |

| C-S-C (thiazole ring) | Stretching | ~699 |

Note: These are expected values based on data from analogous compounds. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its proposed empirical formula. For this compound, the molecular formula is C₈H₁₂N₂S.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. The results of an experimental elemental analysis are then compared to these theoretical values. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, confirms the empirical formula and the purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂N₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 57.10% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.66% |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.07% |

| Total | 168.266 | 100.00% |

Experimental validation of these percentages is a critical step in the characterization of this compound.

Reactivity and Derivatization Strategies for 3 Cyclobutylmethyl Thiazol 2 3h Imine Scaffolds

N-Substitution and Heteroatom Modification of the Thiazol-2(3H)-imine Ring

The thiazol-2(3H)-imine ring is a key functional component, offering multiple sites for chemical alteration. The exocyclic imine nitrogen and the endocyclic nitrogen and sulfur atoms are primary targets for modification.

N-Substitution Reactions: The imine nitrogen of the thiazol-2(3H)-imine ring is nucleophilic and can readily undergo substitution reactions. A variety of synthetic methods have been developed to introduce diverse substituents at this position. One common approach involves the reaction of a primary amine with an appropriate precursor, such as an α-haloketone and potassium thiocyanate (B1210189), in a one-pot synthesis. ekb.egresearchgate.net This method allows for the introduction of a wide range of aryl and alkyl groups at the N3 position of the thiazole (B1198619) ring. For instance, the reaction of various primary amines with α-active methylene (B1212753) ketones that have been brominated and treated with potassium thiocyanate leads to the formation of a diverse library of N-substituted thiazol-2(3H)-imine derivatives. ekb.egresearchgate.net

Heteroatom Modifications: The sulfur and nitrogen atoms within the thiazole ring can also be targeted for modification, although these reactions are often more complex. Ring transformation reactions can be employed to alter the core heterocyclic structure. For example, treatment of thiazole derivatives with specific reagents can lead to ring-opening and subsequent recyclization to form new heterocyclic systems. researchgate.net While less common, oxidation of the sulfur atom to a sulfoxide or sulfone can also be achieved, which significantly alters the electronic properties of the ring.

A summary of common N-substitution reactions is presented in the table below:

| Reagent | Reaction Type | Resulting Moiety |

| Primary Amines | Condensation | N-Aryl/Alkyl Substitution |

| Hydrazine Derivatives | Cyclocondensation | N-Amino Substitution |

Chemical Transformations Involving the Cyclobutylmethyl Side Chain

The cyclobutylmethyl group attached to the N3 position of the thiazol-2(3H)-imine ring is another key site for chemical derivatization. The strained cyclobutane (B1203170) ring and the methylene linker provide unique opportunities for a variety of chemical transformations.

The formation of a carbocation on the methylene carbon adjacent to the cyclobutane ring can trigger a characteristic ring expansion rearrangement. chemistrysteps.com This process is driven by the relief of ring strain in the four-membered cyclobutane ring and the formation of a more stable carbocation. The primary cyclobutylmethyl carbenium ion can rearrange to a more stable secondary or tertiary carbocation through a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered cyclopentyl ring. chemistrysteps.comstackexchange.com

This rearrangement can be initiated by treating a precursor, such as a cyclobutylmethyl halide or alcohol, with a Lewis acid or a strong protic acid. ugent.be The resulting cyclopentyl derivatives offer a different spatial arrangement of substituents compared to the original cyclobutylmethyl scaffold, which can be advantageous for structure-activity relationship studies. Metal-promoted analogous rearrangements have also been reported, providing alternative methods for achieving this ring expansion. ugent.benih.gov

The cyclobutane ring itself can be a site for further functionalization. While direct C-H functionalization of the cyclobutane ring can be challenging, it is possible to introduce functional groups that can then be interconverted to other moieties. researchgate.net For instance, the introduction of a ketone group on the cyclobutane ring allows for a wide range of subsequent transformations. nih.govresearchgate.net This ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce carbon-carbon double bonds. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, alkenyl, and alkynyl substituents onto the cyclobutane ring, often with high stereocontrol. nih.govresearchgate.net These functional group interconversions significantly expand the diversity of accessible derivatives from the 3-(cyclobutylmethyl)thiazol-2(3H)-imine scaffold.

The following table summarizes key functional group interconversions on the cyclobutyl moiety:

| Starting Functional Group | Reagent/Reaction | Resulting Functional Group |

| Ketone | NaBH4, LiAlH4 | Alcohol |

| Ketone | R-NH2, NaBH3CN | Amine |

| Ketone | Wittig Reagent | Alkene |

| Halide | Organometallic Reagent (Pd-cat.) | Aryl, Alkenyl, Alkynyl |

Cycloaddition Reactions with Thiazol-2(3H)-imine Derivatives as Dipolarophiles or Dipoles

The thiazol-2(3H)-imine scaffold contains double bonds that can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.

The exocyclic C=N bond of the thiazol-2(3H)-imine can act as a dipolarophile in (3+2)-cycloaddition reactions with 1,3-dipoles such as nitrile imines. mdpi.com Nitrile imines, typically generated in situ from hydrazonoyl chlorides, are highly reactive and readily undergo cycloaddition with a variety of double bonds. nih.govnih.gov The reaction of a this compound derivative with a nitrile imine would be expected to yield a spirocyclic compound containing a five-membered triazoline ring fused to the thiazole ring. mdpi.com These types of cycloadditions are valuable for rapidly increasing the molecular complexity and introducing new stereocenters. elsevierpure.commdpi.com

The regiochemistry and stereochemistry of (3+2)-cycloaddition reactions are critical aspects that determine the structure of the final product. In the case of the reaction between a thiazol-2(3H)-imine and a nitrile imine, the regioselectivity is governed by the electronic properties of the reactants. Frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome. nih.gov The reaction will typically proceed in a manner that allows for the best overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

The stereochemistry of the cycloaddition is also of great importance, as it can lead to the formation of multiple diastereomers. The facial selectivity of the approach of the 1,3-dipole to the dipolarophile is influenced by steric factors and existing stereocenters in the reactants. In the case of this compound, the cyclobutylmethyl group can exert a directing effect on the incoming nitrile imine, potentially leading to a preferred stereochemical outcome. mdpi.com

Mechanistic Studies of Reaction Pathways Leading to and from this compound

The formation and reactions of this compound are governed by fundamental mechanistic principles of heterocyclic chemistry. The synthesis of the thiazol-2(3H)-imine core typically proceeds through the reaction of a substituted thiourea (B124793) with an α-halocarbonyl compound. researchgate.net

A widely accepted mechanism for the formation of the thiazol-2(3H)-imine ring is the Hantzsch thiazole synthesis. This reaction involves the nucleophilic attack of the sulfur atom of a thiourea derivative on the α-carbon of an α-haloketone, followed by an intramolecular condensation to form the thiazole ring.

The formation of an imine from an amine and a carbonyl group generally proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net In the context of thiazol-2(3H)-imine synthesis, the exocyclic imine is formed as part of the ring-forming cascade.

Proposed General Mechanism for Thiazol-2(3H)-imine Formation:

Nucleophilic Attack: The sulfur atom of the N-(cyclobutylmethyl)thiourea attacks the electrophilic carbonyl carbon of an appropriate α-halocarbonyl compound.

Intermediate Formation: A tetrahedral intermediate is formed.

Ring Closure: An intramolecular cyclization occurs through the attack of the nitrogen atom on the carbon bearing the halogen, displacing the halide ion.

Dehydration: Elimination of a water molecule leads to the formation of the stable thiazol-2(3H)-imine ring system.

The reactivity of the resulting this compound would be characterized by the nucleophilicity of the exocyclic imine nitrogen and the potential for electrophilic attack on the thiazole ring. Derivatization strategies would likely exploit these features to append other molecular fragments.

Table 2: Key Mechanistic Steps in Heterocycle Formation

| Step | Description | Intermediate/Product |

| Nucleophilic Addition | Attack of a nucleophile (e.g., amine) on an electrophilic carbonyl carbon. | Hemiaminal |

| Cyclization | Intramolecular reaction leading to ring formation. | Cyclic intermediate |

| Dehydration | Elimination of a water molecule to form a double bond. | Imine or aromatic ring |

This table outlines the fundamental mechanistic steps involved in the synthesis of imines and related heterocyclic systems, which are applicable to the formation of this compound.

Computational and Theoretical Investigations of 3 Cyclobutylmethyl Thiazol 2 3h Imine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target. For 3-(cyclobutylmethyl)thiazol-2(3H)-imine, docking studies would elucidate its potential binding affinity and interaction modes with various biological targets, such as enzymes or receptors.

In typical studies involving thiazole (B1198619) derivatives, compounds are docked into the active sites of relevant proteins to predict their inhibitory potential. nih.govasianpubs.org For instance, thiazole-containing molecules have been evaluated as potential inhibitors of targets like DNA gyrase, tubulin, and various kinases. asianpubs.orgnih.gov The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to rank the different poses based on binding energy.

Key interactions identified in such studies often include hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the target's active site. The binding affinity, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex. For example, docking studies on novel thiazole derivatives have reported binding affinities ranging from -8.0 to -10.0 kcal/mol for various targets. researchgate.netnih.govqeios.com

Table 1: Illustrative Molecular Docking Results for a Thiazole Scaffold This table presents hypothetical data to illustrate typical findings from a molecular docking study.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tubulin | -7.9 | Cys241, Leu242, Val318 |

| Lanosterol 14α-demethylase | -9.2 | Tyr132, His377, Met508 |

| DNA Gyrase Subunit B | -8.8 | Asp73, Ile78, Gly77 |

These results help prioritize compounds for further experimental testing and provide a structural basis for designing more potent derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. researchgate.net An MD simulation of this compound, both alone in solution and in complex with a target protein, would provide critical insights into its behavior.

Simulations typically run for hundreds of nanoseconds to observe the molecule's flexibility and the stability of its interactions within a binding pocket. nih.gov Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds identified in docking.

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

For related thiazole-chalcone hybrids and benzimidazole–thiadiazole derivatives, MD simulations have been used to confirm the stability of the docked poses, showing that the lead compounds remain stably bound within the active site throughout the simulation. nih.govnih.gov Such analyses are crucial for validating docking results and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. It is a versatile tool for understanding molecular properties from first principles.

DFT calculations can elucidate reaction mechanisms and predict the feasibility of different synthetic pathways. The synthesis of thiazol-2(3H)-imines often involves condensation reactions. mdpi.comekb.eg By calculating the energies of reactants, transition states, and products, DFT can determine whether a reaction is under kinetic or thermodynamic control.

Kinetic Control: The major product is the one formed fastest, which corresponds to the reaction pathway with the lowest activation energy (lowest energy transition state).

Thermodynamic Control: The major product is the most stable one, corresponding to the species with the lowest Gibbs free energy.

Studies on imine formation have used DFT to map the potential energy surface of the reaction, identifying transition states and intermediates. mdpi.comanalis.com.my This allows chemists to understand the chemo-, regio-, and stereoselectivity of a reaction and to optimize conditions to favor the desired product. mdpi.com For the synthesis of this compound, DFT could be used to compare different cyclization strategies to predict the most efficient route.

DFT is widely used to predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results. semanticscholar.org Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, combined with a functional like B3LYP, often yields ¹H and ¹³C NMR chemical shifts that correlate well with experimental values. semanticscholar.orgresearchgate.net

A theoretical study of this compound would involve optimizing its geometry and then performing NMR calculations. The computed chemical shifts provide a theoretical spectrum that can be directly compared to an experimentally obtained one. A strong correlation between the two validates the proposed molecular structure. semanticscholar.orgsemanticscholar.org

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table presents hypothetical data for selected carbon atoms to illustrate the validation process.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C=N (imine) | 163.5 | 162.1 | 1.4 |

| C-S (thiazole ring) | 115.8 | 116.5 | -0.7 |

| CH₂ (methylene bridge) | 55.2 | 54.7 | 0.5 |

| CH (cyclobutane) | 33.1 | 33.9 | -0.8 |

This comparative analysis is a standard procedure for the structural elucidation of newly synthesized compounds. semanticscholar.org

Quantum Chemical Characterization of Reactivity Descriptors

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net

HOMO-LUMO Gap (ΔE): A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net

Global Hardness (η) and Softness (S): Hardness measures resistance to change in electron distribution, while softness is the inverse. Soft molecules tend to be more reactive.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

These descriptors are valuable for predicting the reactive sites of a molecule and understanding its behavior in chemical reactions. researchgate.net

Table 3: Representative Global Reactivity Descriptors Calculated via DFT This table contains representative values for a thiazole-imine core structure.

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 3.85 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.42 |

In Silico Prediction of Novel Derivatives and Their Chemical Behavior

One of the most powerful applications of computational chemistry is the rational design of new molecules with enhanced properties. nih.gov Starting with the this compound scaffold, in silico methods can be used to design and evaluate a virtual library of derivatives. qeios.com

The process typically involves:

Scaffold Modification: Introducing various functional groups at different positions on the parent molecule to create a library of new compounds.

Property Prediction: Calculating key properties for each derivative, such as ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, to assess their drug-likeness. nih.gov

Virtual Screening: Performing molecular docking of the new derivatives against a target of interest to identify candidates with improved binding affinity. nih.govqeios.com

Reactivity Analysis: Using DFT to predict the stability and reactivity of the most promising derivatives.

This iterative cycle of design and evaluation can significantly accelerate the discovery of new therapeutic agents or materials by focusing experimental efforts on the most promising candidates. nih.gov Studies have shown that combining different heterocyclic moieties, such as imidazole (B134444) and thiazole, can lead to compounds with enhanced biological activity. nih.gov

Biological Activity and Molecular Target Engagement of 3 Cyclobutylmethyl Thiazol 2 3h Imine Derivatives

Antifungal Activities and Ergosterol (B1671047) Biosynthesis Inhibition

Thiazol-2(3H)-imine derivatives have emerged as a promising class of antifungal agents. Their mechanism of action often involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane.

In Vitro Efficacy Against Fungal Strains (e.g., C. parapsilosis)

Recent studies have highlighted the in vitro antifungal efficacy of novel imidazole-2,3-dihydrothiazole derivatives against various fungal pathogens, including Candida parapsilosis. While these are not direct 3-(cyclobutylmethyl) derivatives, they provide valuable structure-activity relationship insights. For instance, in a series of synthesized compounds, two derivatives, designated as 2d and 2e, demonstrated notable activity against C. parapsilosis. nih.gov

Compound 2d was identified as the most potent in its series, exhibiting a minimum inhibitory concentration (MIC50) of 0.98 µg/mL. nih.gov Another derivative, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (compound 2e), also showed significant activity against C. parapsilosis with an MIC50 value of 1.23 µg/mL, a potency comparable to the established antifungal drug ketoconazole. nih.gov

| Compound | Fungal Strain | MIC50 (µg/mL) |

|---|---|---|

| Compound 2d | C. parapsilosis | 0.98 |

| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (Compound 2e) | C. parapsilosis | 1.23 |

Elucidation of Ergosterol Biosynthesis Pathway Interference

The primary mechanism underlying the antifungal activity of these thiazol-2(3H)-imine derivatives is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital sterol in the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death.

Research indicates that these compounds specifically target the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov For example, compound 2d was found to inhibit ergosterol biosynthesis by a significant 87.953%. nih.gov Molecular docking and dynamic analysis of compounds 2d and 2e have further supported their interaction with and inhibition of the 14α-demethylase enzyme. nih.gov This targeted interference with a critical fungal metabolic pathway underscores the potential of this chemical class as effective antifungal agents.

Receptor Ligand Modulatory Activity

Currently, there is no specific information available in the scientific literature regarding the direct binding of 3-(cyclobutylmethyl)thiazol-2(3H)-imine derivatives to cannabinoid or opioid receptors.

Cannabinoid Receptor (CB1, CB2) Ligand Binding Studies

No studies detailing the binding affinities or functional activities of this compound derivatives at cannabinoid receptors (CB1 and CB2) have been identified.

Opioid Receptor (Kappa, Mu) Affinity and Selectivity Profiling

There is no available data on the affinity and selectivity profiles of this compound derivatives for kappa and mu opioid receptors.

Enzymatic Inhibition Mechanisms

Beyond the well-documented inhibition of fungal 14α-demethylase, there is currently a lack of information regarding the inhibitory effects of this compound derivatives on other enzyme systems.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to an increase in endocannabinoid levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov This makes FAAH a promising therapeutic target. nih.gov

Derivatives of thiazol-2(3H)-imine have been explored as potential FAAH inhibitors. The inhibition of FAAH by these compounds can potentiate the activity of endogenous cannabinoids. nih.gov For instance, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, known as Flu-AM1, has been identified as a dual inhibitor of both FAAH and cyclooxygenase (COX) enzymes. researchgate.net In studies using rat brain homogenates, Flu-AM1 inhibited the hydrolysis of anandamide with an IC50 value of 0.44 µM. researchgate.net The inhibition was found to be reversible and of a mixed-type. researchgate.net Such dual-action inhibitors are of interest for developing therapies that can alleviate pain and inflammation through multiple mechanisms. researchgate.net

The therapeutic potential of FAAH inhibition is linked to its ability to enhance endocannabinoid signaling in a targeted manner, specifically in tissues where these signaling lipids are actively produced. nih.gov This approach may offer a more favorable side-effect profile compared to direct cannabinoid receptor agonists. nih.gov

| Compound | Target | Source | IC50 (µM) | Type of Inhibition |

|---|---|---|---|---|

| Flu-AM1 | FAAH | Rat Brain Homogenate | 0.44 | Reversible, Mixed-Type |

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide Reductase (RR) is a critical enzyme in the synthesis of DNA, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govmdpi.com This process is a rate-limiting step for DNA replication and repair, making RR a significant target for cancer therapy. nih.govmdpi.com Inhibition of RR can deplete the pool of deoxyribonucleoside triphosphates (dNTPs), which are essential for these processes, thereby hindering the proliferation of cancer cells. nih.gov

While specific studies on the inhibition of Ribonucleotide Reductase by this compound were not prominently found, the broader class of thiazole-containing compounds has been investigated for anticancer properties, which often involves targeting enzymes essential for cell proliferation like RR. nih.gov For example, the drug Tiazofurin, which contains a thiazole ring, is known for its antineoplastic activity. nih.gov The development of RR inhibitors is a key strategy in cancer treatment, with several nucleoside analogs like gemcitabine (B846) and clofarabine (B1669196) functioning through this mechanism. nih.gov These inhibitors are often structurally similar to the natural substrates of RR. nih.gov

Anti-Proliferative Activity Against Cancer Cell Lines (in vitro)

Thiazol-2(3H)-imine derivatives have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. researchgate.netresearchgate.net These compounds have been shown to induce cell cycle arrest and apoptosis in tumor cells. nih.gov For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives displayed potent anti-proliferative effects across a broad panel of hematologic and solid tumor cell lines. nih.gov One compound from this series was particularly effective against the human B-cell lymphoma cell line (BJAB) and was shown to cause cell cycle arrest at the G0/G1 phase. nih.gov

The anti-proliferative effects of these derivatives are often evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Cancer Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 17.89 |

| Huh7 | Liver Cancer | 25.07 |

Identification of Active Derivatives and Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-proliferative potency of thiazol-2(3H)-imine derivatives. nih.govresearchgate.net These studies have revealed that modifications to different parts of the thiazole scaffold can significantly impact their cytotoxic activity. For example, in a series of thiadiazole-benzenesulfonamide hybrids, the nature and position of substituents on the aromatic rings were found to be critical for their activity against liver cancer cell lines. researchgate.net

One particular derivative, designated as compound 7a in a study, which features a thiadiazole-benzenesulfonamide structure, showed potent activity against HepG2 and Huh7 liver cancer cells. researchgate.net This compound was also found to be a strong inhibitor of both B-Raf and VEGFR-2 kinases, suggesting a multi-targeted mechanism of action. researchgate.net Further investigation into the mechanism revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, as evidenced by an increase in late apoptotic cells and the activation of caspase-3. researchgate.net

The SAR of these compounds suggests that the presence of specific functional groups and their spatial arrangement are key determinants of their biological activity. researchgate.net This knowledge is instrumental in the rational design of new and more effective anti-cancer agents based on the thiazol-2(3H)-imine scaffold.

Immunomodulatory and Anti-inflammatory Properties

The thiazole ring is a component of several compounds known to possess immunomodulatory and anti-inflammatory properties. researchgate.netmdpi.com For instance, Dasatinib, a cancer drug that contains a thiazole moiety, has been found to have immunomodulatory effects. nih.gov Derivatives of thiazol-2(3H)-imine have also been investigated for their potential to modulate immune responses and reduce inflammation. researchgate.netresearchgate.net

Some newly synthesized thiazol-2(3H)-imine compounds have shown anti-inflammatory activity comparable to that of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. researchgate.net The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. mdpi.comnih.gov The mechanism of action for their anti-inflammatory effects may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. mdpi.comnih.gov

Exploration of Other Reported Biological Activities and Potential Molecular Pathways

Beyond their anti-proliferative and anti-inflammatory activities, derivatives of the thiazol-2(3H)-imine scaffold have been reported to exhibit a wide spectrum of other biological effects. researchgate.net These include antibacterial, antifungal, antiviral, and antimicrobial activities. researchgate.netekb.egresearchgate.net The versatility of the thiazole ring allows it to be incorporated into a diverse range of molecular structures, leading to a broad array of pharmacological properties. nih.gov

The molecular pathways through which these compounds exert their effects are varied. For their anti-cancer activity, pathways involving the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases are often implicated. nih.govresearchgate.net In the context of their anti-inflammatory properties, the inhibition of the COX and LOX pathways is a primary mechanism. mdpi.comnih.gov Furthermore, some thiazole derivatives have been found to act as antagonists for platelet GPIIB/IIIA receptors and as inhibitors of alkaline phosphatase. researchgate.net The diverse biological activities of thiazol-2(3H)-imine derivatives underscore their potential as a valuable scaffold for the development of new therapeutic agents targeting a range of diseases. researchgate.net

Future Directions and Research Perspectives on 3 Cyclobutylmethyl Thiazol 2 3h Imine

Exploration of Stereoselective Synthetic Pathways

The synthesis of thiazol-2(3H)-imine derivatives is well-documented, often involving the reaction of substituted thioureas with α-halocarbonyl compounds. researchgate.netresearchgate.net Facile one-pot procedures have also been developed, offering efficient access to this chemical scaffold. ekb.egresearchgate.net However, the cyclobutylmethyl substituent in 3-(cyclobutylmethyl)thiazol-2(3H)-imine introduces a chiral center, necessitating the development of stereoselective synthetic methods to isolate and evaluate the biological activity of individual enantiomers.

Future research will likely focus on asymmetric synthesis strategies. This could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. The development of such pathways is crucial, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. A chemo- and stereoselective synthesis approach has been reported for other substituted thiazoles, highlighting the feasibility of this direction. nih.gov

| Synthetic Approach | Description | Potential Advantages for this compound |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the starting material to direct the stereoselective formation of the desired product. | Can provide high levels of stereocontrol. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A small amount of catalyst can produce a large amount of the desired product. |

| Chiral Pool Synthesis | A chiral starting material derived from a natural source is used to introduce the desired stereochemistry. | Can be a cost-effective method for obtaining enantiomerically pure compounds. |

Advanced Structural Biology and Biophysical Characterization of Target Interactions

To understand how this compound exerts its biological effects, detailed studies of its interactions with protein targets are essential. Thiazole (B1198619) derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. bohrium.comnih.gov Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level insights into these interactions.

Biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be instrumental in quantifying the binding affinity and thermodynamics of the interaction between this compound and its putative targets. Such data are invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective analogues. Two-dimensional NMR techniques have been successfully used to elucidate the structures of other thiazol-2(3H)-imine derivatives, demonstrating the power of these methods. rsc.org

Integration of Machine Learning and AI in Compound Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical biology. These computational tools can be leveraged to accelerate the optimization of this compound. ML models can be trained on existing data for thiazole derivatives to predict the biological activities, physicochemical properties, and potential off-target effects of novel analogues. nih.govresearchgate.net

Generative AI models can be employed to design new molecules with improved properties based on the core scaffold of this compound. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

| Computational Approach | Application in Research | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new analogues based on their chemical structure. | Identification of key structural features for activity. |

| Molecular Docking | Simulate the binding of this compound to its protein target. | Understanding of binding mode and key interactions. |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. | Generation of new lead compounds with improved potency and selectivity. |

Deeper Investigation into Molecular Mechanisms of Action for Biological Activities

While the broader class of thiazole derivatives is known to possess a wide range of biological activities, including antimicrobial and anticancer effects, the specific molecular mechanisms of action are often not fully understood. mdpi.commdpi.comnih.gov For this compound, future research should aim to elucidate the precise pathways through which it exerts its effects.

This will involve a combination of cell-based assays, proteomic and genomic approaches, and in vivo studies. Identifying the downstream signaling pathways modulated by this compound will provide a more complete picture of its biological function and may reveal novel therapeutic targets.

Development of Prodrug Strategies and Advanced Delivery Systems for Research Tools

The physicochemical properties of a compound can limit its utility as a research tool. Prodrug strategies can be employed to improve properties such as solubility, stability, and cell permeability. A prodrug is an inactive derivative of a parent compound that is converted to the active form in vivo. Thiazolidine prodrugs of other thiol-containing compounds have been successfully developed. nih.gov

Furthermore, advanced delivery systems, such as nanoparticles and liposomes, could be utilized to enhance the delivery of this compound to its site of action. These technologies can improve the compound's pharmacokinetic profile and reduce potential off-target effects.

Synthesis of Metabolically Stabilized Analogues for Enhanced Research Utility

The metabolic stability of a compound is a critical factor for its utility in both in vitro and in vivo studies. Compounds that are rapidly metabolized can have a short duration of action and may produce metabolites that have their own biological activities or toxicities.

Future research on this compound should include the synthesis of analogues with improved metabolic stability. This can be achieved by modifying the structure to block sites of metabolism. For instance, the introduction of fluorine atoms or the replacement of metabolically labile groups with more stable ones can enhance metabolic stability. The development of such analogues will be crucial for enabling longer-term studies and for the potential translation of this compound into a reliable research tool.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(cyclobutylmethyl)thiazol-2(3H)-imine?

- Methodology : A one-pot synthesis using α-active methylene ketones (e.g., acetone or cyclohexanone) is recommended. Key steps include bromination with N-bromosuccinimide (NBS), thiocyanate addition, and cyclocondensation with cyclobutylmethylamine. Optimize reaction parameters:

- Temperature : 0–5°C for initial steps, followed by reflux (45–60 min) .

- Base : Sodium tert-butoxide or KOH in methanol/ethanol .

- Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 3:1) .

- Yield Optimization : Adjust stoichiometry of NBS (1.1 eq.) and amine (1.0 eq.). Typical yields range from 60–75% for analogous compounds .

Q. How can the structure of this compound be confirmed spectroscopically?

- Key Techniques :

- 1H/13C-NMR : Look for imine proton (δ 9.5–10.5 ppm, singlet) and cyclobutyl CH2 (δ 2.5–3.5 ppm, multiplet). Thiazole C=Nimine appears at ~1595 cm⁻¹ in FT-IR .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .

- Mass Spectrometry : Confirm molecular ion peak (e.g., EI-MS m/z for C₉H₁₃N₃S: 195.3) .

- Example Data :

| Parameter | Expected Value (C₉H₁₃N₃S) | Observed (Analogous Compound) |

|---|---|---|

| %C | 55.35 | 55.18 |

| %N | 14.35 | 14.01 |

Advanced Research Questions

Q. What mechanistic insights explain the cyclocondensation step in thiazol-2(3H)-imine formation?

- Proposed Mechanism :

Bromination of α-active methylene ketones generates α-bromo intermediates.

Nucleophilic substitution by thiocyanate forms α-thiocyanato derivatives.

Cyclization with amines proceeds via imine bond formation, facilitated by base-mediated deprotonation .

- Evidence : X-ray crystallography of intermediates (e.g., N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide) confirms regioselectivity and stereochemistry .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Case Study : Unexpected product formation (e.g., acetamide derivatives instead of thiazol-imines) due to competing reaction pathways.

- Solutions :

- Repeat reactions under inert atmosphere to exclude oxidation side reactions.

- Use HRMS for precise molecular weight confirmation .

- Compare 2D NMR (COSY, HSQC) with literature data for analogous structures .

Q. What strategies enable diversification of substituents on the thiazole-imine core?

- Functionalization Approaches :

- Post-synthetic modification : Brominate thiazole C5 (NBS, benzoyl peroxide) to introduce halogens for cross-coupling .

- Amine variation : Replace cyclobutylmethylamine with substituted benzylamines or aliphatic amines to modulate steric/electronic properties .

- Example : 5-Bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine (70% yield) was synthesized via NBS bromination .

Q. How can biological activity screening be designed for thiazol-2(3H)-imine derivatives?

- Assay Design :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli using broth microdilution .

- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) via fluorescence-based assays .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups enhance COX-2 inhibition by 20–40%) .

Methodological Considerations Table

| Research Aspect | Key Parameters | References |

|---|---|---|

| Synthesis | NBS (1.1 eq.), NaOtBu, 0–5°C → reflux | |

| Characterization | 1H-NMR (DMSO-d6), FT-IR (C=Nimine ~1595 cm⁻¹) | |

| Bioactivity | MIC assays, IC50 via dose-response curves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.